Cas no 2967-56-8 ([1,1'-Biphenyl]-4-ol,2,2',3,3',5,6,6'-heptafluoro-)
2967-56-8 structure
Product Name:[1,1'-Biphenyl]-4-ol,2,2',3,3',5,6,6'-heptafluoro-
CAS No:2967-56-8
MF:C12H3F7O
MW:296.140447854996
CID:266422
PubChem ID:298213
Update Time:2025-04-19
[1,1'-Biphenyl]-4-ol,2,2',3,3',5,6,6'-heptafluoro- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-ol,2,2',3,3',5,6,6'-heptafluoro-
- 2,3,5,6-tetrafluoro-4-(2,3,6-trifluorophenyl)phenol
- 4-Hydroxy-2,2',3,3',5,6,6'-heptafluorbiphenyl
- 4-Hydroxy-2,2',3,3',5,6,6'-heptafluor-biphenyl
- 4-hydroxy-2,2',3,3',5,6,6'-heptafluorobiphenyl
- AC1L6SSN
- NSC170104
- 2967-56-8
- NSC-170104
- NSC 170104
- DTXSID00305289
-
- Inchi: 1S/C12H3F7O/c13-3-1-2-4(14)7(15)5(3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2,20H
- InChI Key: RXCXJSLOHFUBGE-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1C1C(=CC=C(C=1F)F)F)F)F)O)F
Computed Properties
- Exact Mass: 296.00719
- Monoisotopic Mass: 296.00721185g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
- LogP: 4.03290
[1,1'-Biphenyl]-4-ol,2,2',3,3',5,6,6'-heptafluoro- Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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